(S)-Norverapamil

Description

Structure

3D Structure

Properties

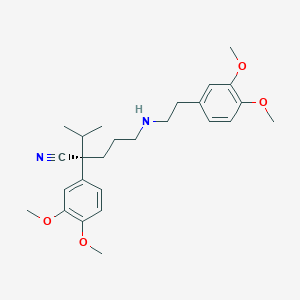

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKQNCPKPOLASS-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316755 |

Source

|

| Record name | (S)-Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123931-31-7 |

Source

|

| Record name | (S)-Norverapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123931-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norverapamil, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORVERAPAMIL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YAJ9077G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Norverapamil mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-Norverapamil

Abstract

(S)-Norverapamil, the levorotatory enantiomer of the principal N-demethylated metabolite of verapamil, presents a compelling dual mechanism of action with significant implications for pharmacology and drug development. While it retains a degree of the L-type calcium channel blocking activity characteristic of its parent compound, its primary scientific and therapeutic interest lies in its potent, stereoselective inhibition of P-glycoprotein (P-gp/MDR1), a key transporter implicated in multidrug resistance. This guide provides a comprehensive technical examination of (S)-Norverapamil's molecular interactions, supported by field-proven experimental methodologies and quantitative data, to offer researchers and drug development professionals a thorough understanding of its function and application.

Introduction: From Parent Compound to Active Metabolite

Verapamil is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[1] Following oral administration, it undergoes extensive first-pass metabolism in the liver, where N-demethylation by cytochrome P450 (CYP) enzymes yields its main active metabolite, norverapamil.[2] This metabolic conversion is not only a critical step in verapamil's pharmacokinetic profile but is also stereoselective, laying the groundwork for the distinct activities of the norverapamil enantiomers.

Stereoselective Metabolism

The conversion of verapamil to norverapamil is predominantly mediated by CYP3A4, with contributions from CYP3A5 and CYP2C8.[3][4] Crucially, this process exhibits a preference for the (S)-enantiomer of verapamil. Studies using human liver microsomes have shown that when (S)-verapamil is the substrate for CYP3A4, norverapamil is the main product.[3] This metabolic preference results in physiologically relevant concentrations of (S)-Norverapamil, a compound that, while possessing approximately 20% of the vasodilating activity of verapamil, emerges as a more potent inhibitor of P-glycoprotein.[5][6]

Caption: Metabolic conversion of (S)-Verapamil.

Core Mechanism I: L-Type Calcium Channel Blockade

The foundational mechanism inherited from its parent compound is the blockade of L-type voltage-dependent calcium channels.[7] (S)-Norverapamil binds to these channels located in cardiac and vascular smooth muscle, thereby inhibiting the influx of extracellular calcium ions.

This action translates into three primary physiological effects:

-

Vasodilation: Relaxation of arterial smooth muscle, leading to decreased systemic vascular resistance and a reduction in blood pressure.[7]

-

Negative Inotropy: Reduced calcium entry into myocardial cells decreases the force of heart muscle contraction.[7]

-

Negative Dromotropy: Slowed conduction through the atrioventricular (AV) node, which is therapeutically relevant in managing supraventricular arrhythmias.[7]

It is critical to note the stereoselectivity of this action. The (S)-enantiomers of both verapamil and norverapamil are significantly more potent as calcium channel blockers than their corresponding (R)-enantiomers.[8] However, (S)-Norverapamil is less potent in this regard than (S)-Verapamil. This distinction is pivotal, as it allows for the potential separation of P-gp inhibitory effects from dose-limiting cardiovascular effects.

Core Mechanism II: P-glycoprotein (P-gp/MDR1) Inhibition

The most significant and widely studied mechanism of action for (S)-Norverapamil is its potent inhibition of P-glycoprotein (P-gp, ABCB1), an ATP-dependent efflux pump. P-gp is a primary driver of multidrug resistance (MDR) in oncology, actively expelling a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[9][10]

Non-Competitive Mode of Inhibition

(S)-Norverapamil functions as a non-competitive inhibitor of P-gp.[11] This mechanistic detail is crucial: rather than competing with cytotoxic drugs for the primary substrate-binding site, (S)-Norverapamil is understood to bind to an allosteric site on the transporter. This binding event induces a conformational change that impedes the ATPase-driven transport cycle, effectively disabling the pump's ability to efflux its substrates, even in their presence.[11] This mode of action is advantageous as its efficacy is not directly overcome by high concentrations of the P-gp substrate (e.g., the chemotherapeutic agent).

Caption: Non-competitive inhibition of P-gp by (S)-Norverapamil.

Quantitative Inhibitory Potency

Experimental data consistently demonstrate that norverapamil is a more potent P-gp inhibitor than verapamil itself. Studies measuring the inhibition of P-gp-mediated digoxin transport have established the following half-maximal inhibitory concentrations (IC₅₀).[5][12]

| Compound | Target Transporter | Substrate | IC₅₀ (µM) |

| Norverapamil | P-glycoprotein (P-gp) | Digoxin | 0.3 [5][12] |

| Verapamil | P-glycoprotein (P-gp) | Digoxin | 1.1[5][12] |

| D-703 (Metabolite) | P-glycoprotein (P-gp) | Digoxin | 1.6[5][12] |

| D-617 (Metabolite) | P-glycoprotein (P-gp) | Digoxin | >100[5][12] |

| D-620 (Metabolite) | P-glycoprotein (P-gp) | Digoxin | >100[5][12] |

Unlike its calcium channel blocking activity, P-gp inhibition is not strongly stereoselective. Both (R)- and (S)-enantiomers of verapamil and norverapamil are roughly equipotent in modulating P-gp function.[13][14] This property makes the (R)-enantiomer, which has lower cardiotoxicity, an attractive candidate for MDR reversal.[15]

Experimental Protocols for Mechanistic Validation

The characterization of (S)-Norverapamil as a P-gp inhibitor relies on robust, self-validating experimental systems. The following protocols represent industry-standard approaches to confirm and quantify this mechanism.

Protocol: P-glycoprotein ATPase Activity Assay

-

Expertise & Causality: This biochemical assay directly interrogates the engine of the P-gp pump: its ATPase activity. P-gp function is fueled by ATP hydrolysis, a process that is stimulated in the presence of transported substrates. A true inhibitor will reduce this substrate-stimulated ATPase activity. Measuring the generation of inorganic phosphate (Pi) provides a direct, quantitative readout of the pump's functional status. The inclusion of sodium orthovanadate, a general inhibitor of P-type ATPases, serves as a critical control to isolate P-gp-specific activity from that of other membrane-bound ATPases.

-

Step-by-Step Methodology:

-

Preparation: Utilize purified membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 insect cells or mammalian cell lines).

-

Reaction Setup: In a 96-well plate, prepare triplicate wells for each condition:

-

Basal Control: Membrane vesicles + Assay Buffer.

-

Vanadate Control: Membrane vesicles + Assay Buffer + Sodium Orthovanadate.

-

Substrate-Stimulated Control: Membrane vesicles + Assay Buffer + P-gp Substrate (e.g., 200 µM Verapamil).

-

Test Conditions: Membrane vesicles + Assay Buffer + P-gp Substrate + serial dilutions of (S)-Norverapamil.

-

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding MgATP to all wells.

-

Incubation: Incubate at 37°C for 20-40 minutes, allowing for ATP hydrolysis.

-

Termination & Detection: Stop the reaction by adding a detection reagent (e.g., a malachite green-based solution) that complexes with the liberated inorganic phosphate (Pi) to produce a colored product.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Analysis: Calculate the vanadate-sensitive ATPase activity for each condition. Plot the percent inhibition of substrate-stimulated activity against the concentration of (S)-Norverapamil to determine the IC₅₀ value.

-

Caption: Workflow for the P-gp ATPase activity assay.

Protocol: Cellular Efflux Inhibition Assay (Calcein-AM)

-

Expertise & Causality: This cell-based functional assay provides validation in a physiological context. The probe, Calcein-AM, is a non-fluorescent, lipophilic substrate of P-gp. It readily enters cells where intracellular esterases cleave the acetoxymethyl (AM) ester, yielding the fluorescent, membrane-impermeant molecule calcein.[16] In P-gp-expressing cells, the pump actively effluxes Calcein-AM before it can be cleaved, resulting in low intracellular fluorescence. An inhibitor like (S)-Norverapamil blocks this efflux, allowing Calcein-AM to accumulate and be converted to calcein, leading to a quantifiable increase in fluorescence. This provides a direct measure of the compound's ability to inhibit P-gp's transport function in living cells.

-

Step-by-Step Methodology:

-

Cell Plating: Seed cells engineered to overexpress P-gp (e.g., L-MDR1) and the corresponding parental cells (lacking P-gp) into a black, clear-bottom 96-well plate.

-

Compound Incubation: Wash the cells and pre-incubate them for 30 minutes with assay buffer containing serial dilutions of (S)-Norverapamil or a positive control inhibitor.

-

Substrate Addition: Add the P-gp substrate, Calcein-AM, to all wells at a final concentration of ~1 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

Analysis: Subtract the background fluorescence of the parental cells. Normalize the fluorescence signal in the P-gp-expressing cells, setting the untreated cells to 0% inhibition and the positive control to 100% inhibition. Plot the percent inhibition against the concentration of (S)-Norverapamil to determine the EC₅₀ value.

-

Applications and Significance

The dual mechanism of (S)-Norverapamil, particularly its potent P-gp inhibition, positions it as a valuable molecule in several research and clinical contexts:

-

Oncology Research: As a chemosensitizing agent, (S)-Norverapamil can be used to reverse multidrug resistance in P-gp-overexpressing cancer cell lines and preclinical tumor models.[17][18] Its use allows for the restoration of efficacy of a wide range of chemotherapeutics, including taxanes, anthracyclines, and vinca alkaloids.

-

Drug-Drug Interaction (DDI) Studies: (S)-Norverapamil serves as a critical tool for investigating the pharmacokinetics of drugs that are P-gp substrates.[6][19] By inhibiting P-gp in the gut wall, blood-brain barrier, or kidneys, it can significantly alter the absorption, distribution, and elimination of co-administered drugs.

-

Neuropharmacology: P-gp at the blood-brain barrier restricts the entry of many therapeutic agents into the central nervous system. (S)-Norverapamil can be employed experimentally to increase the brain penetration of P-gp substrates to study their central effects.

Conclusion

(S)-Norverapamil is a stereospecific metabolite whose mechanism of action extends beyond the calcium channel blockade of its progenitor. Its primary significance lies in its function as a potent, non-competitive inhibitor of the P-glycoprotein efflux pump. This activity, quantifiable through robust biochemical and cell-based assays, makes (S)-Norverapamil an invaluable tool for overcoming multidrug resistance in cancer research and for studying the P-gp-mediated pharmacokinetics of novel and existing drugs. A thorough understanding of this dual mechanism is essential for its effective application by researchers, scientists, and drug development professionals.

References

-

Tracy, T. S., Korzekwa, K. R., Gonzalez, F. J., & Wainer, I. W. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545–552. [Link]

-

PharmGKB. Verapamil Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]

-

Tracy, T. S., Korzekwa, K. R., Gonzalez, F. J., & Wainer, I. W. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. PubMed. [Link]

-

Gupta, S. K., Atkinson, L., Tu, T., & Longstreth, J. A. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. PubMed. [Link]

-

Tracy, T. S., Korzekwa, K. R., & Wainer, I. W. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. Semantic Scholar. [Link]

-

Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2020). Verapamil metabolism and CYP3A4 inactivation. ResearchGate. [Link]

-

Urbatsch, I. L., Gimi, K., & Senior, A. E. (2001). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry, 276(28), 26579–26586. [Link]

-

Wikipedia. Norverapamil. Wikipedia. [Link]

-

von Richter, O., Greiner, B., Fromm, M. F., Fraser, R., Omari, T., & Barclay, M. L. (2004). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. PharmGKB. [Link]

-

von Richter, O., Greiner, B., Fromm, M. F., Fraser, R., Omari, T., & Barclay, M. L. (2004). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. PubMed. [Link]

-

Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI. [Link]

-

Dadashzadeh, S., Shokri, G., & Shiran, M. R. (2012). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. Brieflands. [Link]

-

Chitwood, J. S., Chan, W. K., & Bendayan, R. (2000). Verapamil metabolites: Potential P-glycoprotein-mediated multidrug resistance reversal agents. ResearchGate. [Link]

-

Hosie, J., & Macphee, G. J. (1986). Pharmacokinetics of verapamil in patients with hypertension. R Discovery. [Link]

-

Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. National Institutes of Health. [Link]

-

Riad, L. E., Chan, K. K., & Sadee, W. (1990). Enantioselective Kinetics of Verapamil and Norverapamil in Isolated Perfused Rat Livers. PubMed. [Link]

-

Gruber, A., Peterson, C., & Reizenstein, P. (1991). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. PubMed. [Link]

-

GenoMembrane. Protocol. genomembrane.com. [Link]

-

Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. PubMed. [Link]

-

Adams, K. N., Szumowski, J. D., & Ramakrishnan, L. (2014). Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs. National Institutes of Health. [Link]

-

Crowley, E., McDevitt, C. A., & Callaghan, R. (2014). The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. Journal of Biological Chemistry, 289(13), 8835–8846. [Link]

-

Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. PubMed. [Link]

-

Pade, V., & Stavchansky, S. (1997). Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. ResearchGate. [Link]

-

Colvin, H., Mwandumba, H. C., Armstrong, S. T., & O'Neill, P. M. (2022). Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5/L5 efflux pump to increase bedaquiline activity. Proceedings of the National Academy of Sciences, 119(44), e2208428119. [Link]

-

Synergy Neo. ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader. Synergy Neo. [Link]

-

Kars, M. D., Işeri, O. D., Gündüz, U., & Ucisik, M. H. (1990). Verapamil enhancement of chemotherapeutic efficacy in human bladder cancer cells. Cancer Chemotherapy and Pharmacology, 25(3), 188–190. [Link]

-

Tsuruo, T. (1988). The calcium channel blocker verapamil and cancer chemotherapy. PubMed. [Link]

-

Wikipedia. Verapamil. Wikipedia. [Link]

-

Belpomme, D., Gauthier, S., Pujade-Lauraine, E., Facchini, T., Goudier, M. J., Krakowski, I., ... & Sturtz, F. (2000). Verapamil increases the survival of patients with anthracycline-resistant metastatic breast carcinoma. PubMed. [Link]

-

Sandström, R., Lennernäs, H., Öhlén, K., & Karlsson, A. (1999). Enantiomeric separation of verapamil and norverapamil using Chiral-AGP® as the stationary phase. Sci-Hub. [Link]

-

Shah, P. A., Sharma, P., Shah, J. V., & Sanyal, M. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 51(5), 448–456. [Link]

-

Sandström, R., Lennernäs, H., Öhlén, K., & Karlsson, A. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. PubMed. [Link]

-

Zhao, G., Zhang, W., Chen, X., Liu, J., Ju, X., Li, C., ... & Wang, X. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. International Journal of Oncology, 49(1), 167–176. [Link]

-

Adams, K. N., Szumowski, J. D., & Ramakrishnan, L. (2014). Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs. ResearchGate. [Link]

-

Lee, C. G., & Au, J. L. (1992). Effect of verapamil on the uptake and efflux of etoposide (VP16) in both sensitive and resistant cancer cells. PubMed. [Link]

-

Zhao, G., Zhang, W., Chen, X., Liu, J., Ju, X., Li, C., ... & Wang, X. (2016). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. PubMed. [Link]

-

Muntean, D., Muntean, M. L., & Gligor, F. (2020). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. [Link]

-

Vega-Villar, J. C., Fernandez-Morales, J. C., & Villarroel, A. (2014). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Physiology, 5, 309. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. ClinPGx [clinpgx.org]

- 4. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. Norverapamil - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Verapamil enhancement of chemotherapeutic efficacy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The calcium channel blocker verapamil and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of verapamil on the uptake and efflux of etoposide (VP16) in both sensitive and resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Norverapamil and L-type Calcium Channel Blockade

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Interplay of (S)-Norverapamil and L-type Calcium Channels

Voltage-gated L-type calcium channels (LTCCs) are fundamental regulators of calcium influx in excitable cells, playing a pivotal role in cardiovascular physiology, including cardiac muscle contraction, sinoatrial (SA) node pacemaking, and vascular smooth muscle tone.[1][2] This central role makes them a prime target for therapeutic intervention. Verapamil, a phenylalkylamine, is a cornerstone drug in this class, but its pharmacological activity is complex, extending to its primary active metabolite, Norverapamil.[3]

Norverapamil is not merely a byproduct of metabolism; it is a potent pharmacological agent in its own right, acting as both an LTCC blocker and an inhibitor of the P-glycoprotein (P-gp) transporter. Like its parent compound, Norverapamil is a chiral molecule, and its biological activity is stereoselective. The (S)-enantiomer exhibits significantly greater potency in blocking LTCCs compared to the (R)-enantiomer.[4][5]

This guide provides a detailed technical exploration of the interaction between (S)-Norverapamil and L-type calcium channels. We will dissect the molecular mechanism of action, present field-proven experimental protocols for its characterization, and offer insights into the causality behind methodological choices, adhering to the principles of scientific integrity and reproducibility.

Part 1: The Molecular Target: L-type Calcium Channel (CaV1.2) Architecture and Function

The predominant LTCC isoform in the cardiovascular system is CaV1.2, which is responsible for controlling peripheral vascular resistance and cardiac contractility.[6] Understanding its structure and gating is paramount to comprehending the mechanism of (S)-Norverapamil blockade.

Structure and Gating

The CaV1.2 channel is a heteromultimeric protein complex. The core, pore-forming subunit is the α1C subunit, which contains the voltage sensor, the selectivity filter, and the binding sites for calcium channel blockers.[7] The channel's function is modulated by auxiliary subunits (β, α2δ, and γ).

LTCCs cycle through three main conformational states:

-

Resting State: Closed at negative membrane potentials.

-

Open State: Opens in response to membrane depolarization, allowing Ca²⁺ influx.

-

Inactivated State: A non-conducting, closed state that occurs during sustained depolarization. The channel must return to the resting state before it can be opened again.

This state-dependent behavior is the key to the mechanism of action for phenylalkylamines like (S)-Norverapamil.

Signaling Pathway and Point of Intervention

The influx of Ca²⁺ through LTCCs initiates a cascade of downstream events, most notably excitation-contraction coupling. (S)-Norverapamil intervenes by physically occluding the channel pore or by allosterically modifying the channel's gating, thereby reducing this Ca²⁺ influx.

Caption: State-dependent blockade of L-type calcium channels by (S)-Norverapamil.

Part 2: Mechanism of Blockade: A State-Dependent Interaction

(S)-Norverapamil does not bind to all channel states with equal affinity. It is an open-channel and inactivated-state blocker.[6][8] This means it binds preferentially to channels that are actively being used or have recently been used. This "use-dependent" or "frequency-dependent" characteristic is crucial for its therapeutic effects, particularly in tachyarrhythmias, where cardiac cells are depolarizing at a high frequency.[6][8]

-

Causality: Tissues that fire more frequently (like the SA and AV nodes, or rapidly firing ventricular tissue) will have a higher proportion of their LTCCs in the open and inactivated states.[8] Consequently, (S)-Norverapamil has a more pronounced effect on these tissues compared to those that are less active, such as resting vascular smooth muscle. This provides a degree of cardiac selectivity.[8]

Part 3: Experimental Methodologies for Characterization

To rigorously characterize the blockade of LTCCs by (S)-Norverapamil, a multi-faceted approach combining electrophysiology, functional calcium assays, and binding studies is required.

Electrophysiology: Whole-Cell Patch-Clamp

Expertise & Causality: Patch-clamp electrophysiology is the definitive method for studying ion channel pharmacology. It provides a direct, real-time measurement of ion flow across the cell membrane, allowing for the precise quantification of channel block, voltage-dependence, and kinetics. To establish state-dependent block, specific voltage protocols are designed to manipulate the proportion of channels in resting, open, or inactivated states, thereby revealing the compound's differential affinity for each state.[9][10]

-

Cell Preparation:

-

Culture a cell line stably expressing the human CaV1.2 channel complex (e.g., HEK293 or CHO cells) under standard conditions (37°C, 5% CO₂).

-

Plate cells onto glass coverslips at a low density 24-48 hours before the experiment to facilitate the isolation of single cells for recording.[11]

-

-

Solution Preparation:

-

External Solution (in mM): 135 Tetraethylammonium Chloride (TEA-Cl), 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with CsOH. Rationale: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation. TEA is used to block potassium channels.[7]

-

Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.4 with CsOH. Rationale: Cesium blocks potassium channels from the inside, and EGTA chelates intracellular calcium to isolate voltage-dependent gating. ATP is included to maintain channel health and prevent rundown.[7][12]

-

Compound Preparation: Prepare a 10 mM stock solution of (S)-Norverapamil in DMSO. Serially dilute in the external solution to achieve final concentrations ranging from 1 nM to 100 µM.

-

-

Recording Procedure:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a borosilicate glass micropipette (resistance 2-5 MΩ) filled with internal solution, form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for pipette capacitance and series resistance to ensure accurate voltage control.[10]

-

-

Voltage Protocols & Data Acquisition:

-

For IC₅₀ at a Resting State: Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a 200 ms depolarizing step to +10 mV every 15 seconds to elicit a peak inward current.[13]

-

For State-Dependence: To assess block of the inactivated state, use a protocol with a depolarizing pre-pulse. For example, hold at -80 mV, apply a 50-second conditioning step to -40 mV to accumulate channels in the inactivated state, followed by a test pulse to +10 mV.[9]

-

Apply increasing concentrations of (S)-Norverapamil via the perfusion system, allowing the current to reach a steady-state at each concentration before recording.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Normalize the current to the control (pre-drug) condition.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Compare the IC₅₀ values obtained from the resting and inactivated-state protocols. A lower IC₅₀ from the inactivated-state protocol confirms state-dependent block.

-

Caption: Experimental workflow for patch-clamp analysis of (S)-Norverapamil.

Functional Assay: Fluorescence-Based Calcium Imaging

Expertise & Causality: While patch-clamp offers unparalleled detail on single cells, calcium imaging provides a higher-throughput method to assess the functional consequence of channel block across a cell population.[14][15][16] This technique uses fluorescent indicators that bind to Ca²⁺, producing a light signal that is proportional to the intracellular calcium concentration.[17][18] It is an excellent method for screening and confirming the inhibitory effect of compounds on Ca²⁺ influx.

-

Cell Plating:

-

Seed cells expressing CaV1.2 (e.g., HEK293, or a relevant cell type like primary cardiomyocytes) into a 96-well or 384-well black-walled, clear-bottom plate.[11] Culture until they form a confluent monolayer.

-

-

Dye Loading Solution Preparation:

-

Prepare a stock solution of the calcium indicator Fluo-4 AM (acetoxymethyl ester) at 1 mM in anhydrous DMSO.[19]

-

For the loading buffer, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in a buffered salt solution (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.4).[20][21]

-

Add Pluronic® F-127 (0.02% final concentration) to the loading buffer to aid in the dispersion of the lipophilic AM ester in the aqueous medium.[20][21]

-

Optional: Add Probenecid (1-2.5 mM) to inhibit organic anion transporters that can extrude the dye from the cells, improving signal retention.[20][21]

-

-

Cell Loading and Incubation:

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add 100 µL (for a 96-well plate) of the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.[19][20][21] Rationale: The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive Fluo-4 inside the cell.[22]

-

After incubation, wash the cells 2-3 times with assay buffer to remove excess extracellular dye.

-

-

Compound Addition and Signal Detection:

-

Add the desired concentrations of (S)-Norverapamil (prepared in assay buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader equipped with filters for FITC/GFP (Excitation ~494 nm, Emission ~515 nm).[21]

-

Measure the baseline fluorescence (F₀).

-

Using the instrument's injection system, add a depolarizing agent, such as a high-concentration KCl solution (e.g., final concentration of 50-90 mM), to induce channel opening and calcium influx.[11]

-

Immediately begin kinetic measurement of fluorescence intensity (F) for 1-2 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF = F_max - F₀) or the ratio (ΔF/F₀) for each well.

-

Normalize the response in the drug-treated wells to the vehicle control (0% inhibition) and a maximal block control (e.g., 10 µM Verapamil, 100% inhibition).

-

Plot the percent inhibition against the log of the (S)-Norverapamil concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

-

Sources

- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 3. Norverapamil - Wikipedia [en.wikipedia.org]

- 4. Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. sophion.com [sophion.com]

- 14. calcium imaging technique: Topics by Science.gov [science.gov]

- 15. Calcium imaging - Wikipedia [en.wikipedia.org]

- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. ionbiosciences.com [ionbiosciences.com]

- 21. hellobio.com [hellobio.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

(S)-Norverapamil: A Technical Guide to its Discovery and Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Norverapamil, a key metabolite of the calcium channel blocker Verapamil. We will delve into its discovery, its significance as a potent P-glycoprotein (P-gp) inhibitor, and detail a modern, efficient stereoselective synthetic route. This document is intended to serve as a practical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Significance of Verapamil and its Metabolites

Verapamil, a phenylalkylamine derivative, was one of the first calcium channel blockers introduced into clinical practice.[1] It is widely used for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Administered as a racemic mixture, Verapamil's enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is significantly more potent in its calcium channel blocking activity than the (R)-enantiomer.[1]

Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic process leads to the formation of several metabolites, with Norverapamil being the main active metabolite.[2] Norverapamil is formed through the N-demethylation of Verapamil. The metabolic conversion is also stereoselective, with CYP3A4 preferentially metabolizing (S)-Verapamil to (S)-Norverapamil.

Discovery and Pharmacological Importance of (S)-Norverapamil

Initially identified as a major metabolite of Verapamil, Norverapamil was found to retain significant pharmacological activity.[2] Further investigation into its enantiomers revealed that (S)-Norverapamil is a potent inhibitor of P-glycoprotein (P-gp). P-gp is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs by actively transporting them out of cells.

The discovery of (S)-Norverapamil's P-gp inhibitory activity has made it a valuable tool in pharmacological research. Its ability to modulate the activity of this efflux pump allows for the investigation of drug transport mechanisms and strategies to overcome multidrug resistance.

Stereoselective Synthesis of (S)-Norverapamil

The synthesis of enantiomerically pure (S)-Norverapamil is crucial for its use in research and potential therapeutic applications. A direct stereoselective synthesis of (S)-Norverapamil is not well-documented in the literature. Therefore, a highly efficient approach involves a two-stage process:

-

Stereoselective synthesis of the precursor, (S)-Verapamil.

-

N-demethylation of (S)-Verapamil to yield (S)-Norverapamil.

This guide presents a modern, three-step synthesis of (S)-Verapamil, as reported by Tom et al. (2020), which is currently the most efficient method described.[3][4]

Stage 1: Enantioselective Synthesis of (S)-Verapamil

This synthesis utilizes a rhodium-catalyzed allylic alkylation to establish the challenging acyclic quaternary stereocenter with high enantioselectivity.[3][4]

Experimental Workflow:

Caption: Workflow for the stereoselective synthesis of (S)-Verapamil.

Step-by-Step Protocol:

-

Rhodium-Catalyzed Allylic Alkylation:

-

To a solution of α-isopropyl-3,4-dimethoxybenzeneacetonitrile in a suitable solvent (e.g., THF), add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral ligand (e.g., (R)-BINAP).

-

Add a base (e.g., NaHMDS) at low temperature (-78 °C).

-

Slowly add allyl benzoate and allow the reaction to warm to room temperature and stir until completion.

-

Work-up and purify the resulting allylated nitrile intermediate.

-

-

Hydroamination:

-

The terminal olefin of the allylated nitrile intermediate serves as a handle for the introduction of the phenethylamine moiety.

-

A hydroamination reaction is performed with 3,4-dimethoxyphenethylamine. This step can be catalyzed by various transition metal complexes.

-

Purification of the reaction mixture yields (S)-Verapamil.

-

This three-step synthesis provides (S)-Verapamil in a 55% overall yield.[3][4]

Stage 2: N-demethylation of (S)-Verapamil to (S)-Norverapamil

The conversion of (S)-Verapamil to (S)-Norverapamil involves the selective removal of the N-methyl group.

Experimental Workflow:

Caption: Workflow for the N-demethylation of (S)-Verapamil.

Step-by-Step Protocol:

A common method for N-demethylation of tertiary amines is the von Braun reaction, or variations thereof. A procedure is described in a patent for the synthesis of Norverapamil from Verapamil.

-

Reaction with 1-Chloroethyl Chloroformate:

-

Dissolve (S)-Verapamil in an aprotic solvent (e.g., 1,2-dichloroethane).

-

Add 1-chloroethyl chloroformate and heat the reaction mixture.

-

Monitor the reaction for the formation of the carbamate intermediate.

-

-

Hydrolysis:

-

After the initial reaction is complete, add methanol and heat to reflux to cleave the carbamate.

-

Upon completion, cool the reaction and perform an aqueous work-up.

-

Purify the crude product by chromatography to obtain (S)-Norverapamil.

-

Analytical Characterization

The enantiomeric purity of the synthesized (S)-Norverapamil is critical and must be verified using appropriate analytical techniques.

Data Summary Table:

| Parameter | Method | Expected Outcome |

| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the structure of (S)-Norverapamil. |

| Enantiomeric Purity | Chiral HPLC or Chiral Capillary Electrophoresis | High enantiomeric excess (>99% ee). |

| Chemical Purity | HPLC | High chemical purity (>98%). |

Detailed Experimental Protocols:

Chiral High-Performance Liquid Chromatography (HPLC):

-

Column: A chiral stationary phase, such as one based on cyclodextrins or proteins (e.g., Chiral-AGP), is effective for the separation of Verapamil and Norverapamil enantiomers.[5]

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and a buffered aqueous phase. The pH of the buffer can significantly influence the enantioselectivity.[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 276 nm).

-

Sample Preparation: Dissolve the synthesized (S)-Norverapamil in the mobile phase.

-

Analysis: Inject the sample and a racemic standard of Norverapamil to determine the retention times of both enantiomers and calculate the enantiomeric excess of the synthesized product.

Chiral Capillary Electrophoresis (CE):

-

Chiral Selector: A chiral selector, such as a cyclodextrin derivative (e.g., trimethyl-β-cyclodextrin), is added to the running buffer.[6]

-

Running Buffer: A phosphate buffer at a specific pH (e.g., pH 2.5).[6]

-

Capillary: A coated fused-silica capillary.

-

Detection: UV detection (e.g., 200 nm).

-

Analysis: The differential interaction of the enantiomers with the chiral selector results in different migration times, allowing for their separation and quantification.[6]

Conclusion

(S)-Norverapamil stands as a molecule of significant interest due to its potent P-glycoprotein inhibitory activity. Understanding its discovery as a key metabolite of Verapamil provides context for its pharmacological importance. The outlined stereoselective synthesis, leveraging a modern rhodium-catalyzed allylic alkylation to create the chiral center in the (S)-Verapamil precursor, followed by a standard N-demethylation, offers a viable and efficient route for obtaining this valuable research tool in high enantiomeric purity. The rigorous analytical characterization using chiral chromatography is an indispensable final step to ensure the quality of the synthesized material for use in sensitive biological assays. This guide provides a solid foundation for researchers to both understand the background and practically approach the synthesis and analysis of (S)-Norverapamil.

References

-

Tom, M.-J., Turnbull, B. W. H., & Evans, P. A. (2020). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Synlett, 31(10), 989–992. [Link]

-

PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 1). Norverapamil. Retrieved January 12, 2026, from [Link]

- Ling, Y., & Li, J. (2012). Synthesis method for norverapamil. CN102491919A.

- Bar-Oz, B., & Koren, G. (2000). Verapamil. In Maternal-Fetal Toxicology (pp. 231-240). Marcel Dekker, Inc.

-

PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309–1315. [Link]

-

He, Y., et al. (1998). Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis. Yao Xue Xue Bao, 33(7), 517-522. [Link]

-

Karlsson, A., & Stranzinger, S. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-49. [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-Desmethylverapamil: A Technical Guide for Drug Development Professionals

Abstract

(S)-Desmethylverapamil, also known as (S)-norverapamil, is the pharmacologically active S-enantiomer of norverapamil, the principal N-demethylated metabolite of the L-type calcium channel blocker, verapamil. While often considered in the context of its parent compound, (S)-desmethylverapamil possesses a unique and potent pharmacological profile that warrants independent consideration, particularly in the fields of cardiovascular medicine and oncology. This technical guide provides an in-depth analysis of its stereoselective pharmacodynamics, complex metabolic profile, and significant impact on drug transport and metabolism. We will explore its primary mechanism as a potent L-type calcium channel antagonist, its function as a highly effective P-glycoprotein (P-gp) inhibitor, and its role as a mechanism-based inactivator of the critical drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4). This document synthesizes field-proven insights and experimental data to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Beyond the Parent Compound

Verapamil, a cornerstone therapeutic for hypertension, angina, and arrhythmias, is administered as a racemic mixture of its (S)- and (R)-enantiomers.[1] It is well-established that the therapeutic activity of verapamil is predominantly attributed to the (S)-enantiomer, which exhibits up to 20 times greater potency as a calcium channel blocker than its (R)-counterpart.[1][2] Upon oral administration, verapamil undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form desmethylverapamil (norverapamil).[2] This metabolic process is also stereoselective, with CYP3A4 preferentially converting (S)-verapamil to (S)-desmethylverapamil.[3]

Consequently, (S)-desmethylverapamil is not merely an inactive byproduct but a significant, pharmacologically active molecule that contributes to the overall therapeutic and toxicological profile of verapamil. Its plasma concentrations can approximate those of the parent drug after oral dosing.[4] Understanding the distinct pharmacological properties of (S)-desmethylverapamil is therefore critical for predicting drug efficacy, drug-drug interactions, and for exploring its potential as a standalone therapeutic agent, particularly in contexts where its potent P-glycoprotein inhibition could be leveraged, such as in overcoming multidrug resistance (MDR) in cancer.[5]

Stereoselective Pharmacodynamics

The biological activity of desmethylverapamil is dictated by its stereochemistry. The (S)-enantiomer is the primary driver of its effects on ion channels and transporters.

Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action for (S)-desmethylverapamil is the blockade of voltage-dependent L-type calcium channels (CaV1.2), which are crucial for excitation-contraction coupling in cardiac and vascular smooth muscle.[5][6]

In vascular smooth muscle cells, membrane depolarization triggers the opening of L-type calcium channels, leading to an influx of extracellular Ca²⁺. This Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains (MLC), enabling the interaction between myosin and actin filaments and resulting in muscle contraction and vasoconstriction.[7][8]

By binding to the α1 subunit of the L-type calcium channel, (S)-desmethylverapamil inhibits this influx of Ca²⁺. This reduces the activation of MLCK, promotes dephosphorylation of MLC by myosin light chain phosphatase (MLCP), and leads to smooth muscle relaxation.[7][9] The resulting vasodilation decreases systemic vascular resistance and, consequently, blood pressure. In the heart, this same mechanism leads to negative inotropic (reduced contractility), chronotropic (reduced heart rate), and dromotropic (slowed atrioventricular conduction) effects.[10]

Potency and Stereoselectivity

The pharmacological activity of verapamil and its metabolites is highly stereoselective. The (S)-enantiomer of verapamil is approximately 10-fold more potent as a calcium antagonist than the (R)-enantiomer.[11] While direct, comparative IC50 values for the individual enantiomers of desmethylverapamil are not consistently reported across the literature, it is established that (R)-verapamil and its metabolite norverapamil exhibit substantially less calcium channel blocking activity.[5] The (-)-isomer (S-enantiomer) consistently demonstrates greater potency in assays that are dependent on calcium channel function.[10]

P-glycoprotein (P-gp) Inhibition

(S)-Desmethylverapamil is a potent inhibitor of P-glycoprotein (P-gp, MDR1), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer and influences the pharmacokinetics of many drugs.[12] Interestingly, unlike its calcium channel blocking activity, P-gp inhibition by verapamil and its analogues is not highly stereoselective; both enantiomers are often found to be equally effective.[11]

Norverapamil acts as a non-competitive inhibitor, suggesting it binds to a site on P-gp distinct from the substrate-binding site, thereby hindering the conformational changes required for drug efflux.[12] Notably, norverapamil is a more potent P-gp inhibitor than its parent compound, verapamil.

| Compound | P-gp Inhibition IC50 | Cell Line | Reference |

| Norverapamil | 0.3 µM | L-MDR1 | [13] |

| Verapamil | 1.1 µM | L-MDR1 | [13] |

| D-617 (Metabolite) | > 100 µM | L-MDR1 | [13] |

| D-620 (Metabolite) | > 100 µM | L-MDR1 | [13] |

This potent inhibition of P-gp makes (S)-desmethylverapamil a compound of interest for reversing multidrug resistance in oncology.[5]

Stereoselective Pharmacokinetics and Metabolism

The disposition of (S)-desmethylverapamil is governed by the stereoselective metabolism of its parent compound and its own subsequent biotransformation and enzyme interactions.

Formation from (S)-Verapamil

(S)-Desmethylverapamil is formed via N-demethylation of (S)-verapamil. This reaction is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP3A5 and CYP2C8.[3] The metabolism is stereoselective; when S-verapamil is the substrate for CYP3A4, norverapamil formation is the predominant pathway.[3] Conversely, when R-verapamil is the substrate, the N-dealkylation pathway leading to the metabolite D-617 is favored.[3]

Drug-Drug Interactions: Potent CYP3A4 Inhibition

A critical feature of (S)-desmethylverapamil is its role as a mechanism-based inhibitor of CYP3A4.[14][15] This means it is converted by CYP3A4 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. This action is significantly more potent than that of the parent compound or the (R)-enantiomer. The inactivation efficiency (k_inact/K_I) follows a clear stereoselective order.[14][16]

| Compound | K_I (µM) | k_inact (min⁻¹) | Inactivation Potency Rank | Reference |

| (S)-Norverapamil | <5.89 | >1.12 | 1 | [14][16] |

| (S)-Verapamil | 2.97 | 0.64 | 2 | [14][16] |

| (R)-Norverapamil | <5.89 | <1.12 | 3 | [14][16] |

| (R)-Verapamil | 6.46 | 0.39 | 4 | [14][16] |

The potent inactivation of CYP3A4 by (S)-desmethylverapamil has profound implications for drug-drug interactions, as it can significantly increase the plasma concentrations of co-administered drugs that are substrates of CYP3A4.

Key Experimental Methodologies

The study of (S)-desmethylverapamil requires specialized techniques to account for its stereochemistry and metabolic interactions.

Protocol: Enantioselective Quantification in Plasma via HPLC

The rationale for using a chiral high-performance liquid chromatography (HPLC) method is the necessity to separate and individually quantify the (S)- and (R)-enantiomers of both verapamil and desmethylverapamil, as their differing pharmacological activities make analysis of the racemate insufficient for detailed pharmacokinetic studies.

Step-by-Step Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of human plasma, add an internal standard (e.g., propranolol or diltiazem) to correct for extraction variability.[17][18]

-

Buffer the plasma sample (e.g., with KH₂PO₄ solution) to optimize binding to the SPE cartridge.[18]

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[18]

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analytes with an appropriate solvent mixture (e.g., methanol with acetic acid).[18]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC system.

-

Chiral Stationary Phase: Employ a chiral column capable of separating the enantiomers. A core-shell isopropyl carbamate cyclofructan 6 column is a modern, efficient choice.[17]

-

Mobile Phase: Use a polar organic mobile phase, such as acetonitrile:methanol:trifluoroacetic acid:triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v), at a constant flow rate (e.g., 0.5 mL/min).[17] The precise composition is optimized to achieve baseline separation of all four compounds (R/S-verapamil, R/S-desmethylverapamil).

-

-

Detection:

-

Quantification:

-

Construct calibration curves for each enantiomer using known concentrations in blank plasma.

-

Calculate the concentration of each enantiomer in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

-

Protocol: In Vitro CYP3A4 Mechanism-Based Inhibition Assay

This assay is chosen to quantify the time- and concentration-dependent inactivation of CYP3A4, which is essential for predicting the potential for drug-drug interactions. Using cDNA-expressed recombinant enzymes allows for the specific assessment of a single CYP isoform without interference from others present in human liver microsomes.

Step-by-Step Methodology:

-

Reagents and System:

-

Enzyme Source: Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase and cytochrome b5 in a system like baculovirus-infected insect cells.

-

Inhibitor: (S)-Desmethylverapamil.

-

Probe Substrate: A specific CYP3A4 substrate like midazolam or testosterone.[20]

-

Cofactors: An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

-

Pre-incubation (Inactivation Step):

-

Prepare multiple incubation mixtures containing the CYP3A4 enzyme, buffer, and varying concentrations of (S)-desmethylverapamil.

-

Initiate the inactivation reaction by adding the NADPH-generating system.

-

Incubate for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C. The rationale is to allow the inhibitor to be metabolized and inactivate the enzyme over time.

-

-

Definitive Incubation (Activity Measurement):

-

At the end of each pre-incubation period, dilute the mixture significantly with buffer containing the probe substrate (e.g., midazolam) and additional NADPH-generating system.

-

The dilution step is critical to halt further inactivation and to lower the inhibitor concentration to a level that does not cause significant competitive inhibition.

-

Incubate for a short, fixed period (e.g., 5-10 minutes) during which the remaining active CYP3A4 metabolizes the probe substrate.

-

-

Analysis:

-

Stop the reaction (e.g., by adding acetonitrile).

-

Analyze the samples using LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

-

-

Data Interpretation:

-

For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[14]

-

Therapeutic Implications and Future Directions

The distinct pharmacological profile of (S)-desmethylverapamil carries several important implications:

-

Contribution to Verapamil's Efficacy: The potent calcium channel blocking activity of (S)-desmethylverapamil means it actively contributes to the antihypertensive and antiarrhythmic effects of its parent drug, verapamil. Pharmacokinetic models for verapamil must account for the generation and activity of this metabolite for accurate predictions.[2]

-

Driver of Drug-Drug Interactions: As the most potent mechanism-based inhibitor of CYP3A4 in the verapamil metabolic family, (S)-desmethylverapamil is a primary driver of the numerous drug-drug interactions associated with verapamil.[14][16]

-

Potential as an MDR Reversal Agent: Its high potency as a P-gp inhibitor, combined with its reduced calcium channel blocking activity compared to (S)-verapamil, makes it an attractive candidate for development as a chemosensitizing agent in cancer therapy.[5][11] The goal would be to leverage its P-gp inhibition at concentrations that do not cause significant cardiovascular side effects.

Future research should focus on isolating the pharmacodynamic effects of (S)-desmethylverapamil in vivo and conducting clinical trials to evaluate its efficacy and safety as an MDR reversal agent.

Conclusion

(S)-Desmethylverapamil is a potent, stereospecific molecule whose pharmacological profile extends well beyond that of a simple metabolite. Its significant activity as an L-type calcium channel blocker, a P-glycoprotein inhibitor, and a mechanism-based inactivator of CYP3A4 makes it a key determinant of the efficacy and safety of verapamil therapy. A thorough understanding of its properties, as detailed in this guide, is essential for drug development professionals working in cardiovascular medicine, oncology, and pharmacokinetics.

References

- Norverapamil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Norverapamil]

- A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7336780/]

- Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC301980/]

- Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2188941/]

- Calcium Signaling in Smooth Muscle - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232296/]

- Calcium Channels in Vascular Smooth Muscle - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4758900/]

- Elementary calcium signaling in arterial smooth muscle - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19336950.2017.1392211]

- The S-Enantiomer of Verapamil: A Deep Dive into its Biological Significance - Benchchem. [URL: https://www.benchchem.com/blog/the-s-enantiomer-of-verapamil-a-deep-dive-into-its-biological-significance]

- Verapamil | C27H38N2O4 | CID 2520 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Verapamil]

- Chemical structure of verapamil enantiomers and propranolol (IS). - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-verapamil-enantiomers-and-propranolol-IS_fig1_350692797]

- Simultaneous HPLC analysis of S- and R-verapamil and metabolites, S- and R-norverapamil in human plasma | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/286940861_Simultaneous_HPLC_analysis_of_S-_and_R-verapamil_and_metabolites_S-_and_R-norverapamil_in_human_plasma]

- Hapalosin vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition - Benchchem. [URL: https://www.benchchem.com/blog/hapalosin-vs-verapamil-a-comparative-guide-to-p-glycoprotein-inhibition]

- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8066046/]

- Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15689501/]

- Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10775412/]

- Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4310931/]

- Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14744949/]

- Norverapamil | Calcium Channel - TargetMol. [URL: https://www.targetmol.com/product/Norverapamil]

- Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014179/]

- Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. - ClinPGx. [URL: https://www.pharmgkb.

- Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. [URL: https://www.researchgate.net/publication/8953185_Prediction_of_cytochrome_P450_3A_inhibition_by_verapamil_enantiomers_and_their_metabolites]

- The Role of Norverapamil-d7 as a P-glycoprotein Inhibitor: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-norverapamil-d7-as-a-p-glycoprotein-inhibitor-a-technical-guide]

- HPLC method for determination of verapamil in human plasma after solid-phase extraction - CORE. [URL: https://core.ac.uk/display/82025218]

- Norverapamil) | L-type Calcium Channel Blocker - DC Chemicals. [URL: https://www.dc-chemicals.com/Norverapamil.html]

- Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8626881/]

Sources

- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norverapamil | Calcium Channel | TargetMol [targetmol.com]

- 6. Norverapamil ((±)-Norverapamil) | L-type Calcium Channel Blocker | DC Chemicals [dcchemicals.com]

- 7. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Norverapamil: A Linchpin in Stereoselective Drug-Drug Interactions – A Technical Guide

Introduction: Beyond the Parent Compound in Drug-Drug Interaction Assessment

In the landscape of modern drug development, a thorough understanding of a drug's metabolic profile and its potential for drug-drug interactions (DDIs) is paramount. While the parent drug often takes center stage in these investigations, the pharmacological activity and inhibitory potential of its metabolites can be equally, if not more, significant. This is particularly true for verapamil, a widely prescribed calcium channel blocker, and its active metabolite, norverapamil. Verapamil is administered as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting distinct pharmacokinetic and pharmacodynamic properties. The focus of this guide is the (S)-enantiomer of norverapamil, a metabolite that plays a crucial, and often underestimated, role in clinically relevant DDIs.

This technical guide provides an in-depth exploration of (S)-norverapamil's pivotal role in DDIs, moving beyond a superficial overview to a detailed mechanistic and practical understanding. We will delve into the stereoselective metabolism of verapamil, the potent inhibitory effects of (S)-norverapamil on cytochrome P450 3A4 (CYP3A4), and the tangible clinical implications of these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of verapamil's pharmacology.

Part 1: The Metabolic Journey - Formation and Stereoselectivity of Norverapamil

Verapamil undergoes extensive first-pass metabolism in the liver, with its primary metabolic pathways being N-dealkylation, N-demethylation, and O-demethylation.[1] The formation of norverapamil occurs through N-demethylation, a reaction primarily catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP2C8.[2][3]

A critical aspect of verapamil metabolism is its stereoselectivity. While both (R)- and (S)-verapamil are substrates for CYP3A4, the metabolic preference and resulting products differ. CYP3A4-mediated metabolism of (S)-verapamil preferentially yields (S)-norverapamil.[2] Following oral administration of racemic verapamil, plasma concentrations of the (R)-enantiomer are typically five-fold higher than those of the (S)-enantiomer, a consequence of the more rapid clearance of (S)-verapamil.[4] Despite its lower plasma concentrations, the formation of (S)-norverapamil is a key event in the overall DDI profile of verapamil due to its potent inhibitory activity.

Stereoselective metabolism of verapamil to norverapamil.

Part 2: The Core of the Interaction: (S)-Norverapamil as a Potent CYP3A4 Inhibitor

The clinical significance of (S)-norverapamil stems from its potent, mechanism-based inhibition of CYP3A4.[5] This type of inhibition is time- and concentration-dependent and involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[6][7]

In Vitro Evidence: Unmasking the Potency

In vitro studies using human liver microsomes and cDNA-expressed CYP3A4 have been instrumental in characterizing the inhibitory potential of verapamil enantiomers and their metabolites. These studies consistently demonstrate that (S)-norverapamil is a more potent inhibitor of CYP3A4 than both (R)-norverapamil and the parent enantiomers of verapamil.[6][8] The inactivation potency, often expressed as the ratio of the maximal rate of inactivation (k_inact) to the inhibitor concentration at half-maximal inactivation (K_I), provides a quantitative measure of this inhibitory strength.

| Compound | k_inact (min⁻¹) | K_I (µM) | Inactivation Potency (k_inact/K_I) |

| (S)-Norverapamil | Data not separately available, but ranked highest | Data not separately available | Highest |

| (+/-)-Norverapamil | 1.12 | 5.89 | 0.190 |

| (S)-Verapamil | 0.64 | 2.97 | 0.215 |

| (R)-Verapamil | 0.39 | 6.46 | 0.060 |

| Data derived from studies with cDNA-expressed CYP3A4 (+b5).[6][8] |

The data clearly indicates the superior inactivation potency of the norverapamil racemate, with further studies confirming the S-enantiomer as the more potent of the two.[6] This potent inhibition of CYP3A4 by (S)-norverapamil is the primary mechanism underlying many of the clinically observed DDIs with verapamil.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

To provide a practical context, a generalized protocol for assessing time-dependent inhibition of CYP3A4 is outlined below. This protocol is a self-validating system, as the inclusion of appropriate controls ensures the reliability of the results.

Objective: To determine the k_inact and K_I values for (S)-Norverapamil with human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

(S)-Norverapamil

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for metabolite quantification

Methodology:

-

Pre-incubation:

-

Prepare a series of dilutions of (S)-Norverapamil in buffer.

-

In a 96-well plate, pre-incubate HLM with the different concentrations of (S)-Norverapamil and the NADPH regenerating system at 37°C for various time points (e.g., 0, 5, 10, 15, 30 minutes). A no-inhibitor control is run in parallel.

-

Causality: This pre-incubation step allows for the time-dependent inactivation of CYP3A4 by (S)-Norverapamil.

-

-

Substrate Incubation:

-

Following the pre-incubation, add the CYP3A4 substrate (e.g., midazolam) to each well to initiate the metabolic reaction. The concentration of the substrate should be close to its K_m value to ensure sensitive detection of inhibition.

-

Incubate for a short, fixed period (e.g., 5 minutes) during which the reaction is linear.

-

Causality: This step measures the remaining active CYP3A4 enzyme after the pre-incubation with the inhibitor.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold solution of acetonitrile.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of the substrate's metabolite (e.g., 1'-hydroxymidazolam).

-

-

Data Analysis:

-

For each concentration of (S)-Norverapamil, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).

-

Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the k_inact and K_I values.

-

Workflow for in vitro CYP3A4 inhibition assay.

Part 3: Clinical Implications and Drug-Drug Interactions

The potent in vitro inhibition of CYP3A4 by (S)-norverapamil translates into clinically significant DDIs. When verapamil is co-administered with drugs that are substrates of CYP3A4, the inhibition of this enzyme by (S)-norverapamil can lead to decreased clearance and increased plasma concentrations of the co-administered drug, potentially resulting in adverse effects.[9]